molecular formula C13H26O2 B14589422 4-(2-Hydroxypropan-2-yl)-7-methylnonan-2-one CAS No. 61099-49-8

4-(2-Hydroxypropan-2-yl)-7-methylnonan-2-one

Cat. No.: B14589422
CAS No.: 61099-49-8
M. Wt: 214.34 g/mol
InChI Key: YKZOQLOGKMAOFV-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropan-2-yl)-7-methylnonan-2-one is an organic compound with a complex structure that includes a hydroxy group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxypropan-2-yl)-7-methylnonan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxypropan-2-yl with a suitable alkyl halide under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropan-2-yl)-7-methylnonan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

4-(2-Hydroxypropan-2-yl)-7-methylnonan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypropan-2-yl)-7-methylnonan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxypropan-2-yl)phenol: Similar structure but with a phenol group instead of a nonanone group.

    4-(2-Hydroxypropan-2-yl)cyclohex-1-en-1-ol: Contains a cyclohexene ring instead of a nonanone group.

Uniqueness

4-(2-Hydroxypropan-2-yl)-7-methylnonan-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61099-49-8

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

4-(2-hydroxypropan-2-yl)-7-methylnonan-2-one

InChI

InChI=1S/C13H26O2/c1-6-10(2)7-8-12(9-11(3)14)13(4,5)15/h10,12,15H,6-9H2,1-5H3

InChI Key

YKZOQLOGKMAOFV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(CC(=O)C)C(C)(C)O

Origin of Product

United States

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